Felbinac
Overview
Description
Felbinac, also known as biphenylylacetic acid, is a topical medicine . It belongs to the family of medicines known as nonsteroidal anti-inflammatory drugs (NSAIDs) of the arylacetic acid class . It is used to treat muscle inflammation and arthritis . It is an active metabolite of fenbufen .
Synthesis Analysis
Felbinac can be synthesized using safe and non-toxic p-bromophenylacetic acid and phenylboronic acid . The reaction occurs in pure water at room temperature for 2 hours, and the pure product can be obtained by simple separation and purification . The catalyst used in this method is an amino acetic acid palladium complex .
Molecular Structure Analysis
Felbinac has a molecular formula of C14H12O2 . Its average mass is 212.244 Da and its mono-isotopic mass is 212.083725 Da .
Chemical Reactions Analysis
Felbinac cataplasm product design was investigated using rheological and mechanical analyses . The experiments used a response surface methodology based on Box–Behnken design (BBD) incorporated three independent variables: the proportions of partially neutralized polyacrylate (NP800), dihydroxyaluminum aminoacetate (DAAA), and felbinac .
Physical And Chemical Properties Analysis
Felbinac has a density of 1.1035 (rough estimate), a melting point of 159-160 °C, a boiling point of 312.08°C, and a flashing point of 286.6°C . Its solubility is 39.27mg/L at 25 ºC .
Scientific Research Applications
Treatment of Osteoarthritis
Felbinac is an active pharmaceutical ingredient (API) used clinically for the treatment of osteoarthritis . It helps in reducing inflammation and pain in the joints affected by osteoarthritis.
Rheological and Mechanical Analyses
Felbinac has been studied for its rheological and mechanical properties. In one study, Felbinac cataplasm product design was investigated using rheological and mechanical analyses . The study demonstrated optimal proportions of partially neutralized polyacrylate (NP800), dihydroxyaluminum aminoacetate (DAAA), and felbinac for the cataplasm .
Transdermal Drug Delivery
Felbinac has been used in the design of transdermal patches. A study aimed to design a novel Felbinac patch with significantly higher skin permeation amount than the commercial product SELTOUCH® . The study used ion-pair and chemical enhancer strategy to overcome the disadvantage of the large application area of SELTOUCH® .
Treatment of Rheumatoid Arthritis
Felbinac is also used in the treatment of rheumatoid arthritis . It helps in reducing inflammation and pain in the joints affected by this autoimmune disease.
Treatment of Muscle Inflammation
Felbinac has been widely used for the treatment of muscle inflammation . It helps in reducing inflammation and pain in the muscles.
Treatment of Acute Soft Tissue Injuries
Felbinac is used in the treatment of acute soft tissue injuries . It helps in reducing inflammation and pain in soft tissues.
Formulation in Gels
Felbinac has been formulated in gels for topical application . In one study, formulations containing l-menthol and Felbinac solid nanoparticles were prepared for topical application, and the local and systemic absorption of the prepared gel was investigated .
Ion-Pair Interaction
Felbinac has been studied for its ion-pair interaction with organic amines . The study prepared six complexes of Felbinac with organic amines and investigated their effect through in vitro and in vivo experiments .
Mechanism of Action
Target of Action
Felbinac primarily targets the Cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the biosynthesis of prostaglandins, which are lipid compounds that mediate inflammation, pain, and fever .
Mode of Action
Felbinac works by inhibiting the activity of COX enzymes . This inhibition prevents the production of prostaglandins, thereby reducing inflammation and pain .
Biochemical Pathways
It is known that the drug’s inhibition of cox enzymes disrupts the synthesis of prostaglandins, key mediators in the inflammatory response .
Pharmacokinetics
Felbinac exhibits linear pharmacokinetic characteristics at both single and multiple doses . The time to maximum plasma concentration is obtained at 0.5 hours, corresponding to the end of the infusion . The maximum plasma concentration and area under the curve increase in a dose-dependent manner for Felbinac and its metabolite . Felbinac is highly protein-bound (~95%) and is extensively metabolized, with only small amounts being excreted unchanged in urine (0.318%), feces (0.530%), and bile (0.465%) .
Result of Action
The primary result of Felbinac’s action is the reduction of inflammation and pain. By inhibiting the production of prostaglandins, Felbinac can alleviate symptoms associated with conditions such as rheumatic pain, arthritic pain, and pain caused by soft tissue injury .
Action Environment
The action of Felbinac can be influenced by various environmental factors. For instance, the drug is typically administered topically, and its absorption can be affected by the condition of the skin . Additionally, the drug’s efficacy and stability may be influenced by factors such as the patient’s overall health status, the presence of other medications, and individual variations in metabolism .
Safety and Hazards
Felbinac is associated with several hazards according to the United Nations guidelines on chemical safety and hazards . These include toxicity when swallowed (H301), fatal skin contact (H310), skin irritation (H315), serious eye irritation (H319), fatal if inhaled (H330), and toxic if inhaled (H331) .
properties
IUPAC Name |
2-(4-phenylphenyl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c15-14(16)10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h1-9H,10H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRZAKQDHEVVFRX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0045389 | |
Record name | Felbinac | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0045389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
5728-52-9 | |
Record name | Felbinac | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5728-52-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Felbinac [USAN:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005728529 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Felbinac | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB07477 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | felbinac | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760372 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | felbinac | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16284 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Felbinac | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0045389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-biphenylacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.758 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FELBINAC | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94WNJ5U8L7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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